molecular formula C9H16FNO2 B1489183 2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid CAS No. 2097943-88-7

2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid

Cat. No.: B1489183
CAS No.: 2097943-88-7
M. Wt: 189.23 g/mol
InChI Key: SKHQQKYVHHEJCU-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid is a fluorinated organic compound characterized by the presence of a fluoromethyl group attached to a pyrrolidinyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activity.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-2-8(9(12)13)11-4-3-7(5-10)6-11/h7-8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHQQKYVHHEJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid typically involves the fluoromethylation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluoromethylating agent, such as fluoroiodomethane, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones are common products.

  • Reduction: Alcohols and amines are typically formed.

  • Substitution: Various substituted pyrrolidines and butanoic acid derivatives can be synthesized.

Scientific Research Applications

2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its biological activity.

  • Industry: It is used in the development of new materials and chemicals with enhanced properties.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: A structurally related compound with potential pharmaceutical applications.

  • 3,3,3-Trifluoromethyl-2-(3-(fluoromethyl)pyrrolidin-1-yl)butanoic acid: Another fluorinated derivative with enhanced chemical stability.

Uniqueness: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid is unique due to its specific fluoromethyl group placement, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluoromethyl group and a butanoic acid moiety. The presence of the fluoromethyl group enhances the compound's lipophilicity, which may improve its ability to cross biological membranes and interact with various molecular targets, particularly neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The fluoromethyl substitution is believed to increase binding affinity to certain receptors or enzymes, thereby modulating their activity. This modulation can have significant implications for neurological pathways and offers potential therapeutic applications in treating various neurological disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Neurotransmitter ModulationDemonstrated increased binding affinity to serotonin receptors.
Study 2Enzyme InteractionInhibition of specific enzymes involved in neurotransmitter degradation.
Study 3Antimicrobial ActivityShowed efficacy against certain bacterial strains in vitro.

Case Studies

Case Study 1: Neurotransmitter Receptor Interaction
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant binding affinity to serotonin receptors, suggesting its potential as an antidepressant agent. This study utilized radiolabeled ligand binding assays to quantify receptor interactions .

Case Study 2: Enzyme Inhibition
Research conducted by Lippa et al. demonstrated that the compound inhibited monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. The inhibition of MAO could lead to increased levels of these neurotransmitters in the brain, presenting a possible avenue for treating mood disorders .

Case Study 3: Antimicrobial Properties
In a recent investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possessed antimicrobial properties, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid
Reactant of Route 2
2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid

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